N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide
Description
N,N,N',N'-Tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide (CAS: 13169-97-6, molecular formula: C₂₀H₂₄N₂O₂) is a tetra-substituted benzene derivative with four prop-2-en-1-yl (allyl) groups attached to the amide nitrogen atoms of a benzene-1,4-dicarboxamide backbone. The allyl substituents impart unique reactivity and physical properties, making this compound distinct from analogs with other functional groups.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(prop-2-enyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-13-21(14-6-2)19(23)17-9-11-18(12-10-17)20(24)22(15-7-3)16-8-4/h5-12H,1-4,13-16H2 |
InChI Key |
RXSSIIDGKXARIZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with prop-2-en-1-amine to yield the desired amide.
Industrial Production Methods: In an industrial setting, the production of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups of the amide, potentially converting them to amines.
Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, such as nucleophilic substitution, where the double bond can be attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced amide derivatives.
Substitution: Substituted prop-2-en-1-yl derivatives.
Scientific Research Applications
Chemistry: N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology and Medicine: The compound’s amide functionality makes it a potential candidate for drug development, where it can be used to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is largely dependent on its chemical structure. The prop-2-en-1-yl groups can interact with various molecular targets through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below summarizes key analogs of benzene-1,4-dicarboxamide and their comparative properties:
Reactivity and Chemical Behavior
- The unsaturated C=C bonds allow for crosslinking, distinguishing it from saturated analogs like N,N′-di(cyclohexyl) derivatives .
- Hydrogen Bonding : Compounds with hydroxyethyl or pyridyl groups (e.g., ) exhibit strong hydrogen-bonding networks, improving crystallinity and stability. In contrast, the allyl groups in the target compound rely on weaker van der Waals interactions, reducing melting points and solubility in polar solvents.
- Metal Coordination : Pyridyl-containing analogs (e.g., ) form stable complexes with transition metals (Pd, Ru), enabling catalytic applications in oxidation or supramolecular chemistry. The allyl-substituted compound lacks direct metal-binding sites, limiting such uses.
Physical and Thermal Properties
- Solubility: The tetra-allyl compound is less polar than hydroxyethyl or aminophenyl analogs, favoring solubility in non-polar solvents. For example, N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide dissolves readily in water and alcohols due to hydrogen bonding .
- Thermal Stability : Cyclohexyl and pyridyl derivatives exhibit higher thermal stability (e.g., ), while allyl groups may degrade at elevated temperatures due to C=C bond reactivity.
Biological Activity
N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide is a compound of growing interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other relevant activities.
- Molecular Formula : CHNO
- Molecular Weight : 324.424 g/mol
- Structure : The compound features a benzene ring with two prop-2-en-1-yl groups and two carboxamide functional groups attached to it.
Antimicrobial Activity
Recent studies have indicated that derivatives of dicarboxamides exhibit significant antimicrobial properties. For instance, research has demonstrated that certain structural modifications can enhance the effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 39 µg/mL |
| This compound | Escherichia coli | 45 µg/mL |
These findings suggest that the compound may act through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies using various cancer cell lines have shown promising results.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study examining the effects of this compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the following results were observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.5 | Induction of apoptosis and DNA damage |
| MCF-7 | 12.3 | Cell cycle arrest in G0/G1 phase |
The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- DNA Binding : The compound may bind to DNA, inhibiting replication and transcription.
- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest, particularly in the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
